Cas no 575474-01-0 (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine)
![3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine structure](https://www.kuujia.com/scimg/cas/575474-01-0x500.png)
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine Chemical and Physical Properties
Names and Identifiers
-
- 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine
- 3,4-dihydro-2h-1,4-benzoxazin-7-amine
- 2H-1,4-BENZOXAZIN-7-AMINE,3,4-DIHYDRO
- 7-amino-3,4-dihydro-2H-1,4-benzoxazine
- 3,4-dihydo-2H-benzo[b][1,4]oxazin-7-amine
- EN300-6773090
- MFCD09029649
- DTXSID30467167
- AB49277
- XEMWHIJWZOJWNP-UHFFFAOYSA-N
- SY130748
- CS-0365819
- SCHEMBL3588662
- AYA47401
- AC6390
- AKOS006289332
- 575474-01-0
-
- MDL: MFCD09029649
- Inchi: InChI=1S/C8H10N2O/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4,9H2
- InChI Key: XEMWHIJWZOJWNP-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1N)OCCN2
Computed Properties
- Exact Mass: 150.07900
- Monoisotopic Mass: 150.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.3Ų
- XLogP3: 1
Experimental Properties
- PSA: 47.28000
- LogP: 1.79230
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine Security Information
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM155085-1g |
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine |
575474-01-0 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A019097411-1g |
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine |
575474-01-0 | 95% | 1g |
$494.40 | 2023-09-01 | |
eNovation Chemicals LLC | D917886-1g |
7-Amino-3,4-dihydro-2H-1,4-benzoxazine |
575474-01-0 | 95% | 1g |
$990 | 2024-07-20 | |
eNovation Chemicals LLC | D643307-1g |
3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-AMINE |
575474-01-0 | 95% | 1g |
$675 | 2024-05-25 | |
eNovation Chemicals LLC | D643307-1g |
3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-AMINE |
575474-01-0 | 95% | 1g |
$675 | 2025-02-19 | |
eNovation Chemicals LLC | D917886-1g |
7-Amino-3,4-dihydro-2H-1,4-benzoxazine |
575474-01-0 | 95% | 1g |
$990 | 2025-02-21 | |
eNovation Chemicals LLC | D643307-5g |
3,4-DIHYDRO-2H-1,4-BENZOXAZIN-7-AMINE |
575474-01-0 | 95% | 5g |
$985 | 2024-05-25 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY130748-1g |
7-Amino-3,4-dihydro-2H-1,4-benzoxazine |
575474-01-0 | ≥95% | 1g |
¥8500.00 | 2024-07-09 | |
Chemenu | CM155085-1g |
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine |
575474-01-0 | 95% | 1g |
$557 | 2021-06-08 | |
eNovation Chemicals LLC | D917886-1g |
7-Amino-3,4-dihydro-2H-1,4-benzoxazine |
575474-01-0 | 95% | 1g |
$990 | 2025-02-19 |
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine Related Literature
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
Additional information on 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine
3,4-Dihydro-2H-Benzo[b][1,4]Oxazin-7-Amine: A Comprehensive Overview
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine (CAS No. 575474-01-0) is a unique organic compound with a complex structure that has garnered significant attention in the fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic amines, characterized by its benzo[b][1,4]oxazine ring system. The benzo[b][1,4]oxazine core is a six-membered ring containing one oxygen atom and one nitrogen atom, with the numbering indicating the positions of these heteroatoms. The dihydro designation refers to the presence of two hydrogen atoms in the ring system, contributing to its saturated nature.
The CAS No. 575474-01-0 identifier uniquely identifies this compound in chemical databases worldwide. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel anti-inflammatory agents and its ability to act as a scaffold for drug design. The benzo[b][1,4]oxazine framework is particularly valuable due to its versatility in undergoing various chemical transformations, making it a valuable tool in medicinal chemistry.
One of the most promising applications of 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine lies in its use as an intermediate in the synthesis of bioactive compounds. Recent advancements have demonstrated its potential in the creation of molecules with significant antioxidant properties. For example, studies published in 2023 have shown that derivatives of this compound exhibit potent radical scavenging activity, making them candidates for use in skincare products and dietary supplements.
In addition to its role as an intermediate, 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine has also been investigated for its pharmacological properties. Preclinical studies suggest that it may possess anti-cancer properties due to its ability to inhibit specific enzymes involved in tumor growth. Furthermore, research into its neuroprotective effects has revealed potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the cyclization of amino alcohols under acidic or basic conditions to form the heterocyclic ring system. Recent innovations in catalytic methods have improved the efficiency and yield of these reactions, making large-scale production more feasible.
From an environmental standpoint, understanding the degradation pathways of 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine is crucial for assessing its ecological impact. Studies have shown that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in natural ecosystems. This characteristic aligns with current trends toward sustainable chemistry practices.
In conclusion, 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine (CAS No. 575474-01) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in drug discovery and material science. As research continues to uncover new properties and applications for this compound, it is poised to play an increasingly important role in advancing modern chemistry and medicine.
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